(R)-Bicalutamide - 113299-40-4

(R)-Bicalutamide

Catalog Number: EVT-293222
CAS Number: 113299-40-4
Molecular Formula: C18H14F4N2O4S
Molecular Weight: 430.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Bicalutamide is the biologically active enantiomer of the racemic drug bicalutamide, a non-steroidal antiandrogen. [, ] While bicalutamide is prescribed as a racemate, the (R)-enantiomer exhibits significantly higher antiandrogenic activity, up to 60 times that of the (S)-enantiomer. [, ] This difference in activity highlights the importance of chiral synthesis for producing (R)-bicalutamide for research purposes. []

Synthesis Analysis
  • Chiral Intermediate Approach: One method utilizes (R)-3-bromo-2-hydroxy-2-methyl propionic acid as a starting material. [] This approach involves esterification, oxidation, and reaction with 4-cyano-3-(trifluoromethyl)phenylamine to yield (R)-bicalutamide. [] This route is claimed to be efficient and cost-effective for potential industrial production. []
  • D-Proline Route: Another method employs methyl acryloyl chloride, reacting it with the chiral reagent D-proline. [] Subsequent bromination and hydrolysis generate the crucial intermediate (R)-(+)-3-bromo-2-hydroxy-2-methylpropanoic acid. [] This intermediate undergoes chlorination followed by a series of condensations and an oxidation step to produce (R)-bicalutamide. []
  • Enzymatic Resolution: Research has also focused on utilizing Bacillus subtilis epoxide hydrolase for the enantioselective preparation of 2-methylpropane-1,2,3-triol monobenzyl ether. [] This compound serves as a key intermediate in the efficient synthesis of (R)-bicalutamide. []
Molecular Structure Analysis

The crystal structure of the (R)-bicalutamide-bound androgen receptor ligand-binding domain (AR LBD) provides valuable insights. [, ] In the W741L mutant AR LBD, the B-ring of (R)-bicalutamide occupies the same position as the indole ring of tryptophan 741 in the wild-type AR bound to dihydrotestosterone. [, ] This structural information is crucial for understanding (R)-bicalutamide's antagonistic activity and the development of resistance mutations. []

Chemical Reactions Analysis
  • Glucuronidation: A major metabolic pathway for bicalutamide is glucuronidation, primarily facilitated by the UDP-glucuronosyltransferase (UGT) enzyme, specifically the UGT1A9 isoform in the liver and kidneys. [] Interestingly, (S)-bicalutamide undergoes direct glucuronidation, while (R)-bicalutamide requires prior hydroxylation. []
Mechanism of Action

(R)-Bicalutamide functions as a competitive antagonist of the androgen receptor (AR). [] It binds to the AR ligand-binding domain, preventing the binding of androgens like dihydrotestosterone. [] This competitive inhibition disrupts the normal AR signaling pathway, ultimately inhibiting the growth of prostate cancer cells reliant on androgens. []

Resistance to (R)-bicalutamide can arise from mutations in the AR, such as the W741L mutation. [, ] This mutation alters the conformation of the AR ligand-binding domain, leading to a switch from antagonistic to agonistic activity of (R)-bicalutamide. [, ] This means that (R)-bicalutamide, instead of inhibiting, can activate the AR in these mutant cells, potentially contributing to tumor growth. [, ]

Applications
  • In vitro Studies: (R)-Bicalutamide is used to investigate the molecular mechanisms of AR antagonism and resistance in prostate cancer cell lines. [, ] Studies utilize (R)-bicalutamide to assess its impact on cell proliferation, androgen receptor transactivation, and the expression of AR-regulated genes like PSA and TMPRSS2. [, , , ]
  • In vivo Studies: Animal models, particularly mice xenografted with human prostate cancer cells, are employed to evaluate the efficacy of (R)-bicalutamide in inhibiting tumor growth. [, ] These studies provide valuable insights into the pharmacokinetics, tissue distribution, and potential therapeutic benefits of (R)-bicalutamide. [, ]
Future Directions
  • Overcoming Resistance: Developing new therapeutic strategies or identifying novel compounds that can overcome resistance to (R)-bicalutamide, particularly in cases with AR mutations like W741L. [, , , ]
  • Improving Pharmacokinetic Profile: Exploring novel formulations or delivery systems to enhance the bioavailability and target specificity of (R)-bicalutamide, potentially reducing required dosages and side effects. [, ]
  • Investigating Combination Therapies: Evaluating the efficacy of (R)-bicalutamide in combination with other anti-cancer agents to target multiple pathways involved in prostate cancer progression. []
  • Developing Selective Androgen Receptor Modulators (SARMs): Designing and synthesizing novel compounds structurally related to (R)-bicalutamide that exhibit tissue-selective AR modulation, potentially maximizing therapeutic benefits while minimizing undesirable side effects. [, , ]

(S)-Bicalutamide

  • Compound Description: (S)-Bicalutamide is the inactive enantiomer of (R)-bicalutamide, a racemic drug clinically used to treat prostate cancer. While (R)-bicalutamide exhibits potent antiandrogenic activity, (S)-bicalutamide demonstrates significantly less activity. [, , , ]
  • Relevance: (S)-Bicalutamide shares an identical chemical structure with (R)-bicalutamide but differs in its three-dimensional arrangement around a chiral center. This subtle difference results in vastly different pharmacological profiles, highlighting the importance of stereochemistry in drug activity. Despite its lower activity, (S)-bicalutamide is still present in the racemic bicalutamide drug formulation, and its pharmacokinetic properties have been studied. [, , , ]

Hydroxyflutamide

  • Compound Description: Hydroxyflutamide is a nonsteroidal antiandrogen, like (R)-bicalutamide, utilized in treating prostate cancer. It functions as an active metabolite of the prodrug flutamide. [, , ]
  • Relevance: While structurally similar to (R)-bicalutamide, hydroxyflutamide possesses distinct chemical groups that influence its binding to the androgen receptor (AR). Studies investigating the structural basis of AR antagonism and resistance often compare hydroxyflutamide and (R)-bicalutamide to elucidate how subtle structural variations impact AR binding and subsequent activity. These comparisons are crucial in understanding drug resistance mechanisms and designing more effective antiandrogens. [, , ]

S-1

  • Compound Description: S-1, structurally analogous to (R)-bicalutamide, serves as a valuable tool compound in studying AR pharmacology. Unlike (R)-bicalutamide, S-1 displays consistent agonistic activity towards both wild-type and mutated forms of AR, including the W741L mutant known to induce resistance to (R)-bicalutamide. []
  • Relevance: The primary structural difference between S-1 and (R)-bicalutamide lies in the replacement of the sulfonyl group in (R)-bicalutamide with an ether linkage in S-1. This seemingly minor alteration significantly impacts the interaction with the AR, switching the activity profile from antagonist to agonist. This comparison underscores the importance of specific chemical moieties in modulating the AR's activity and emphasizes the need for carefully considering subtle structural changes when designing novel antiandrogens. []

R-3

  • Compound Description: R-3, another nonsteroidal androgen, structurally resembles both (R)-bicalutamide and hydroxyflutamide. []
  • Relevance: The structural similarity of R-3 to (R)-bicalutamide and hydroxyflutamide makes it valuable in studying structure-activity relationships within this class of compounds. Comparative analysis of these compounds can provide insights into how specific structural features contribute to AR binding affinity, agonist/antagonist activity, and potential for overcoming drug resistance mechanisms. []

BA341 (3-(12-hydroxymethyl-1,12-dicarba-closo-dodecaborane-1-yl)benzonitrile)

  • Compound Description: BA341 is a carborane-containing AR antagonist. While potent against wild-type AR, it acts as an agonist towards the T877A AR mutant, limiting its therapeutic potential. []
  • Relevance: Researchers designed carborane-containing AR antagonists, including BA341, based on the success of (R)-bicalutamide. This approach explores the potential of the carborane cage as a hydrophobic pharmacophore in AR ligands. Though BA341 demonstrates limitations against specific AR mutations, it highlights the exploration of novel chemical scaffolds inspired by the success of (R)-bicalutamide in antiandrogen development. []

Compounds 7b and 8b

  • Compound Description: These compounds represent a novel class of carborane-containing AR full antagonists designed based on (R)-bicalutamide. []
  • Relevance: Developed to overcome limitations of earlier carborane-containing antagonists like BA341, compounds 7b and 8b incorporate structural features from both (R)-bicalutamide and BA341. This design strategy aims to combine the potent AR antagonism of (R)-bicalutamide with the unique properties of the carborane cage. These compounds exemplify a rational drug design approach where insights from existing antiandrogens like (R)-bicalutamide guide developing novel therapeutics with improved activity and resistance profiles. []

1,3-thiazolidine-2,4-diones

  • Compound Description: This class of heterocyclic compounds exhibits diverse biological activities, including potential anti-prostate cancer effects. []
  • Relevance: Researchers investigated 1,3-thiazolidine-2,4-diones as potential AR antagonists, inspired by the need for novel antiandrogens. They utilized molecular docking studies and compared their binding affinities to the AR with known antiandrogens, including (R)-bicalutamide. This research highlights the continuous exploration of new chemical scaffolds for developing effective anti-prostate cancer agents. []

5-styryl-1,2,4-oxadiazole/triazole derivatives

  • Compound Description: These heterocyclic compounds represent another class of potential antiandrogens explored in the search for novel prostate cancer treatments. []
  • Relevance: Researchers identified several 5-styryl-1,2,4-oxadiazole/triazole derivatives with potentially higher binding affinities to the AR compared to (R)-bicalutamide through molecular docking studies. These findings underscore the ongoing efforts to discover new antiandrogens with improved efficacy and potentially overcome limitations of existing therapies like (R)-bicalutamide. []

Properties

CAS Number

113299-40-4

Product Name

(R)-Bicalutamide

IUPAC Name

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide

Molecular Formula

C18H14F4N2O4S

Molecular Weight

430.4 g/mol

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1

InChI Key

LKJPYSCBVHEWIU-KRWDZBQOSA-N

SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Synonyms

(2R)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide; (R)-Casodex;

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Isomeric SMILES

C[C@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.